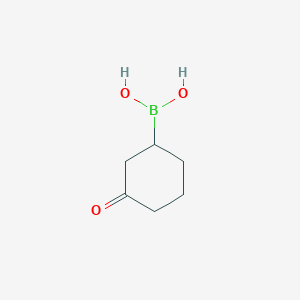

(3-Oxocyclohexyl)boronic acid

Description

Significance of Organoboron Compounds as Versatile Synthetic Intermediates

The utility of organoboron compounds in organic synthesis is vast and continues to expand. numberanalytics.comscispace.com They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comboronmolecular.com Their rise to prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has revolutionized the way chemists construct complex molecular architectures. dergipark.org.trboronmolecular.com This reaction allows for the efficient formation of carbon-carbon bonds between various organic fragments with high functional group tolerance. fiveable.meacs.org

Beyond cross-coupling, organoboron compounds are involved in a diverse range of reactions including:

A significant advantage of using organoboron compounds is their generally low toxicity and the fact that their primary byproduct is boric acid, an environmentally benign substance. boronmolecular.comscispace.com This "green" aspect, combined with their stability and ease of handling, makes them highly attractive for both laboratory-scale synthesis and industrial applications. fiveable.mewiley-vch.de

Overview of Boronic Acids: Fundamental Structure, Electronic Properties, and Broad Chemical Versatility

Boronic acids, with the general formula R-B(OH)₂, are a prominent class of organoboron compounds. wikipedia.org Structurally, they feature a boron atom bonded to an organic group (R) and two hydroxyl groups. boronmolecular.com The boron atom in boronic acids is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. wiley-vch.de This electron deficiency confers Lewis acidic properties, allowing boronic acids to accept a pair of electrons. boronmolecular.comaablocks.com

Fundamental Structure

The fundamental structure of a boronic acid consists of a central boron atom linked to a carbon atom of an organic substituent and two hydroxyl groups. wiley-vch.de This arrangement allows for a variety of structures, as the organic group 'R' can be alkyl, aryl, alkenyl, or alkynyl, each imparting distinct properties and reactivity to the molecule. wiley-vch.dewiley-vch.de Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines. wikipedia.org

Electronic Properties

The electronic nature of the boron atom in boronic acids is key to their reactivity. The vacant p-orbital on the sp²-hybridized boron makes them electron-accepting Lewis acids. aablocks.comacs.org However, upon coordination with a Lewis base, such as a hydroxide (B78521) ion, the boron atom becomes sp³-hybridized and tetrahedral, forming a boronate anion. aablocks.com This change in hybridization significantly alters the electronic properties; the neutral boronic acid is electron-withdrawing, while the anionic boronate is electron-donating. aablocks.comacs.org The pKa of a typical boronic acid is around 9, but the formation of the tetrahedral boronate complex can lower the pKa to approximately 7. wikipedia.orgpharmiweb.com

Broad Chemical Versatility

The chemical versatility of boronic acids is extensive. scispace.comnih.gov They are most famously used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. pharmiweb.comwikipedia.org However, their utility extends to a wide range of other transformations, including:

Furthermore, boronic acids can form reversible covalent bonds with diols, a property exploited in the design of sensors and for molecular recognition of saccharides. boronmolecular.comnih.gov

Specific Context of Cyclic and Ketone-Containing Boronic Acids in Research

Within the broader class of boronic acids, those containing cyclic and ketone functionalities present unique synthetic challenges and opportunities. The presence of a ketone group within the same molecule as a boronic acid can lead to interesting reactivity and potential intramolecular interactions. Research in this area explores the synthesis and application of these bifunctional molecules.

For instance, the synthesis of allylic boronic acids from α,β-unsaturated ketones has been a subject of study. rsc.orgchemrxiv.org These reactions can proceed through various intermediates, such as N-tosylhydrazones, and can be promoted by light. rsc.orgchemrxiv.org The resulting allylic boronic acids are valuable intermediates that can be used in subsequent reactions, such as allylboration of aldehydes to produce homoallylic alcohols with high diastereoselectivity. rsc.org

The development of methods for the synthesis of β-boryl carbonyl compounds is another active area of research. nih.gov These compounds are important synthetic intermediates, and their preparation often involves the 1,4-conjugate addition of diboron (B99234) reagents to α,β-unsaturated carbonyls, catalyzed by transition metals. nih.gov The presence of both a ketone and a boronic acid moiety in a cyclic framework, as in (3-Oxocyclohexyl)boronic acid, offers a scaffold for the synthesis of complex and functionally diverse molecules. chemscene.comacs.org

Properties

IUPAC Name |

(3-oxocyclohexyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO3/c8-6-3-1-2-5(4-6)7(9)10/h5,9-10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPSQVKWDDHUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCC(=O)C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxocyclohexyl Boronic Acid and Analogous Cyclic Boronic Acids

General Strategies for Carbon-Boron Bond Formation

These foundational methods are widely used in organoboron chemistry and can be adapted for the synthesis of cyclic boronic acids.

Electrophilic Trapping of Organometallic Intermediates

One of the most established methods for creating a C-B bond involves the reaction of a nucleophilic organometallic species with an electrophilic boron source, typically a trialkyl borate (B1201080). This approach involves a two-step sequence: formation of the organometallic reagent followed by borylation.

Formation of the Organometallic Intermediate : A carbon-halogen bond is converted into a carbon-metal bond. The most common intermediates are organolithium and Grignard (organomagnesium) reagents. For a cyclohexyl scaffold, this would involve reacting a halocyclohexane with a metal like lithium or magnesium.

Electrophilic Trapping : The highly nucleophilic organometallic intermediate is then treated with a trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃, at low temperatures to prevent over-addition.

Hydrolysis : The resulting boronate ester is hydrolyzed under acidic conditions to yield the desired boronic acid.

This method's primary limitation is its poor functional group tolerance; the highly basic and nucleophilic organometallic intermediates are incompatible with acidic protons and electrophilic groups like ketones. Therefore, to synthesize a keto-boronic acid using this strategy, the ketone must be protected, typically as a ketal, before the formation of the organometallic reagent. The protecting group is then removed in a final step after the boronic acid has been formed.

Transition Metal-Catalyzed C-H and C-X Borylation

In recent decades, transition metal catalysis has revolutionized C-B bond formation, offering milder conditions and significantly broader functional group tolerance, including compatibility with ketones.

C-X Borylation (Miyaura Borylation) The palladium-catalyzed Miyaura borylation is a powerful cross-coupling reaction that forms a C-B bond from a carbon-halogen (C-X, where X = I, Br, Cl) or carbon-triflate (C-OTf) bond. organic-chemistry.orgwikipedia.org This method is highly relevant for synthesizing precursors to (3-Oxocyclohexyl)boronic acid. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst, and a base. organic-chemistry.orgelsevierpure.com

A key strategy for synthesizing cyclic keto-boronic acids involves the borylation of a cyclic enol triflate. A ketone, such as cyclohexanone (B45756), can be converted into its corresponding vinyl triflate, which then serves as a substrate for Miyaura borylation. wikipedia.org The resulting vinyl boronate ester can be subsequently hydrogenated to afford the saturated cycloalkylboronate ester. This approach strategically circumvents the direct borylation of a ketone-containing saturated ring.

| Catalyst System | Boron Source | Substrate | Base | Product Type | Reference |

| PdCl₂(dppf) | B₂pin₂ | Aryl/Vinyl Halides | KOAc | Aryl/Vinyl Boronate Ester | wikipedia.org |

| PdCl₂(PPh₃)₂ | B₂pin₂ | 1-Alkenyl Halides/Triflates | KOPh | 1-Alkenyl Boronate Ester | organic-chemistry.org |

| Ni(COD)₂ / PCy₃ | B₂neop₂ | Aryl Fluorides | K(O-t-Bu) | Aryl Boronate Ester | mdpi.com |

C-H Borylation Direct C-H borylation has emerged as an atom-economical alternative, creating C-B bonds by functionalizing an existing C-H bond. mdpi.com Iridium-based catalysts, often in combination with bipyridine-based ligands, are particularly effective for the borylation of sp² and sp³ C-H bonds. mdpi.com This method demonstrates good functional group tolerance, with studies showing that functional groups like ketones and esters are well-tolerated under the reaction conditions. mdpi.com For a cyclic system, this could theoretically allow for the direct borylation of a cyclohexanone derivative, although control of regioselectivity can be a significant challenge without a directing group.

| Catalyst System | Boron Source | Substrate Type | Key Feature | Reference |

| [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ or HBpin | Arenes, Heteroarenes | Direct functionalization of C-H bonds | mdpi.com |

| Fe(acac)₃ | B₂pin₂ | Arenes | Earth-abundant metal catalyst | mdpi.comed.ac.uk |

Targeted Synthesis of Cyclic Boronic Acid Scaffolds

These strategies focus on constructing the cyclic ring system itself, either with the boron moiety already present or by incorporating it during the cyclization process.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of unsaturated rings of various sizes and is catalyzed by metal alkylidenes, most notably ruthenium-based Grubbs-type catalysts. wikipedia.orgorganic-chemistry.org This strategy can be adapted to form cyclic alkenyl boronic acids or their esters.

The general approach involves synthesizing an acyclic diene precursor where one of the alkene partners contains a boronic ester. The intramolecular metathesis reaction then forms the cyclic structure while retaining the boronic ester moiety. acs.org For example, the reaction of a homoallylic alcohol with an alkenyl boronic ester can, after transesterification, undergo RCM to form a cyclic alkenyl boronic half-acid. acs.org The resulting unsaturated cyclic boronate can then be hydrogenated to produce the saturated scaffold, providing a route to compounds like (3-Oxocyclohexyl)boronic acid derivatives, assuming the ketone is protected or introduced later. Modern RCM catalysts show excellent tolerance for a wide range of functional groups. organic-chemistry.orgnih.gov

| Catalyst | Substrate | Product | Key Advantage | Reference |

| Grubbs Catalyst (1st Gen) | Acyclic alkenyl boronic ester with homoallylic alcohol | Cyclic alkenyl boronic half-acid | Direct synthesis of cyclic boronate scaffold | acs.org |

| Hoveyda-Grubbs Catalyst (2nd Gen) | Diene with pendant boronic ester | Cyclic alkenyl boronate ester | High functional group tolerance | organic-chemistry.org |

| Zhan 1B Catalyst | Diene Substrate | Macrocyclic Alkene | Recyclable catalyst, efficient for large scale | drughunter.com |

Intramolecular Borylation and Cyclization Strategies

Several advanced synthetic methods combine C-B bond formation and ring formation into a single tandem or cascade process. These intramolecular strategies offer high efficiency in building molecular complexity.

Radical Borylation/Cyclization : This approach involves the radical addition of a boron-containing species across a π-system, followed by an intramolecular cyclization. For instance, a radical borylation/cyclization cascade of 1,6-enynes can be initiated by the addition of an N-heterocyclic carbene–boryl radical to the alkene or alkyne, with the subsequent ring closure affording boron-substituted cyclic skeletons. semanticscholar.orgacs.org

Borylative Cyclization of Enones : Copper(I)-catalyzed enantioselective β-borylation of α,β-unsaturated carbonyls can be followed by an intramolecular cascade cyclization. nih.gov In this process, the addition of a diboron (B99234) reagent to an enone generates a chiral enolate intermediate, which then cyclizes onto a tethered electrophile, forming a functionalized bicyclic system with multiple stereocenters. nih.gov This method directly incorporates the boron atom relative to a carbonyl system.

Intramolecular Electrophilic C-H Borylation : This transition-metal-free methodology uses electrophilic boranes to form C-B bonds via intramolecular C-H activation. rsc.org The reaction is typically preceded by the formation of an intermolecular bond (e.g., N-B or O-B), which tethers the borane to the substrate, facilitating a directed cyclization.

Methodologies for Incorporation or Preservation of the Ketone Moiety

The presence of the ketone in (3-Oxocyclohexyl)boronic acid is a central synthetic consideration. The chosen methodology must be compatible with this functional group.

Use of Ketone-Tolerant Reactions : As discussed, modern transition metal-catalyzed borylations (Miyaura and C-H borylation) often tolerate ketone functionalities, making them ideal for late-stage borylation of a pre-formed cyclic ketone. mdpi.comed.ac.uk

Ketone as a Precursor (Enol Triflates) : A highly effective strategy is to use the ketone as a handle to install the C-B bond. The ketone is converted to its enol triflate, which is a substrate for palladium-catalyzed Miyaura borylation. wikipedia.org This places a boronic ester on an sp² carbon of a cyclohexene ring. Subsequent reduction of the double bond yields the desired saturated (3-Oxocyclohexyl)boronic acid derivative.

Borylation of α,β-Unsaturated Ketones : The ketone functionality can be used to direct the borylation. Recent work has shown that cyclic α,β-unsaturated ketones can be converted to their N-tosylhydrazones, which then react with alkylboronic acids under photochemical conditions to yield allylic boronates. rsc.org This method functionalizes the carbon skeleton in relation to the original position of the carbonyl.

Protection/Deprotection Strategy : For reactions that are incompatible with ketones, such as those involving Grignard or organolithium reagents, the ketone can be protected as a non-electrophilic group, such as a ketal or thioketal. The borylation reaction is performed, and the ketone is unmasked in a final deprotection step.

Post-Borylation Oxidation : An alternative strategy is to install the ketone after the C-B bond and cyclic scaffold are in place. This could involve the synthesis of a (3-Hydroxycyclohexyl)boronic acid derivative, followed by oxidation of the alcohol to the corresponding ketone using standard oxidation reagents. This approach avoids exposing the boronic acid to potentially incompatible ketone-forming conditions.

Advanced Reagents and Protecting Group Strategies for Boronic Acids

The synthesis and application of complex molecules like (3-Oxocyclohexyl)boronic acid often necessitate sophisticated strategies that go beyond simple, direct borylation methods. The inherent sensitivity of the boronic acid group to many common reagents requires the use of advanced synthetic techniques and protecting groups. These approaches are crucial for integrating the borylation step into multi-step syntheses, ensuring the stability of the boron functionality throughout the construction of the molecular framework.

Miyaura Borylation and its Integration in Multi-step Synthesis

The Miyaura borylation is a cornerstone of modern organic synthesis, providing a powerful and versatile method for forming carbon-boron bonds. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide/triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base. organic-chemistry.orgwikipedia.org The resulting boronic esters, such as pinacol esters, are valuable intermediates that are generally more stable and easier to handle than the corresponding free boronic acids. organic-chemistry.org

The reaction proceeds through a catalytic cycle involving the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired organoboronate ester and regenerate the catalyst. alfa-chemistry.com The choice of base is critical to the reaction's success, as it facilitates the transmetalation step. alfa-chemistry.com The mild conditions of the Miyaura borylation are a key advantage, allowing for the preparation of boronic esters with a wide tolerance for various functional groups, which might not be possible using highly reactive organolithium or Grignard intermediates. organic-chemistry.org

Table 1: Key Reagents in Miyaura Borylation

| Reagent Role | Example Compound(s) | Function |

|---|---|---|

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (Bis-boronic acid) | Provides the boron moiety for the boronate ester. |

| Substrate | Aryl Halides, Vinyl Halides, Aryl Triflates | The organic scaffold to which the boron group is attached. wikipedia.org |

| Catalyst | PdCl₂(dppf), XPhos-Pd-G2 | Facilitates the cross-coupling catalytic cycle. wikipedia.orgorganic-chemistry.org |

Utility of MIDA Boronates as Stable Precursors

While boronic acids are invaluable in synthesis, their utility can be hampered by their instability. Many boronic acids, particularly those containing heterocyclic, vinyl, or cyclopropyl groups, are prone to decomposition via processes like protodeboronation, oxidation, or polymerization, making their long-term storage and handling difficult. nih.gov To address this critical challenge, N-methyliminodiacetic acid (MIDA) has been developed as a highly effective protecting group for boronic acids. bldpharm.com

MIDA boronates are formed by the condensation of a boronic acid with N-methyliminodiacetic acid. This creates a tetracoordinate boron center with a dative B-N bond, which effectively sequesters the boron's empty p-orbital. illinois.edu This structural change imparts remarkable stability to the molecule. MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and, crucially, silica (B1680970) gel chromatography. bldpharm.comnih.govnih.gov This chromatographic stability is a significant advantage over other boron derivatives like trifluoroborates and allows for easy purification during multi-step synthesis. nih.gov

The true power of MIDA boronates lies in their "protect-and-release" capability. They are unreactive under standard anhydrous cross-coupling conditions, effectively masking the boronic acid's reactivity. However, the MIDA group can be easily cleaved (deprotected) under mild aqueous basic conditions (e.g., NaOH or even NaHCO₃) at room temperature to liberate the free boronic acid precisely when it is needed for a subsequent reaction. nih.gov This feature enables the concept of iterative cross-coupling (ICC), a strategy analogous to the solid-phase synthesis of peptides, where complex molecules are built up in a modular fashion by sequentially coupling bifunctional MIDA boronate building blocks. nih.govnih.gov

Furthermore, the hydrolysis of MIDA boronates can be controlled to achieve a "slow release" of the boronic acid in situ. nih.gov Using a mild base like K₃PO₄, the boronic acid is generated gradually throughout the cross-coupling reaction. This is particularly beneficial for unstable boronic acids, as it keeps their concentration low at any given moment, minimizing decomposition while allowing the desired cross-coupling to proceed efficiently. nih.gov The exceptional stability of MIDA boronates to a wide array of synthetic reagents means that complex functional groups and stereocenters can be installed on a molecule while the MIDA-protected boron functionality remains intact, making them ideal precursors for the synthesis of structurally complex boronic acids. illinois.edunih.govnih.gov

Table 2: Comparison of Boronic Acid Derivatives

| Derivative | Stability (Air/Moisture) | Chromatography Stability | Deprotection Conditions | Key Advantage |

|---|---|---|---|---|

| Boronic Acid | Often Poor | Variable, often poor | N/A | Direct reactivity |

| Pinacol Ester | Good | Good | Acidic/Oxidative | Common intermediate |

| Trifluoroborate Salt | Good | Poor nih.gov | Basic/Acidic | Stable, crystalline solid |

| MIDA Boronate | Excellent bldpharm.comnih.gov | Excellent nih.govnih.gov | Mild aqueous base | Enables iterative synthesis; protects unstable boronic acids |

Reactivity and Mechanistic Investigations of 3 Oxocyclohexyl Boronic Acid in Organic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. (3-Oxocyclohexyl)boronic acid, as a C(sp³)-hybridized organoboron reagent, participates in several key cross-coupling methodologies.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild conditions and exceptional functional group tolerance. sci-hub.stuwindsor.ca This reaction typically couples an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. nih.gov For substrates like (3-Oxocyclohexyl)boronic acid, this reaction allows for the direct connection of the cyclohexanone (B45756) ring to aryl, heteroaryl, or vinyl frameworks.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps, which collectively result in the formation of a new C-C bond and the regeneration of the active catalyst. nih.gov

Transmetalation : This crucial step involves the transfer of the organic group from the boron atom to the palladium center. For (3-Oxocyclohexyl)boronic acid, this process requires activation by a base (e.g., K₃PO₄, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species, [RO-B(OH)₃]⁻. This boronate then exchanges its organic group (the 3-oxocyclohexyl moiety) with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate, [Ar-Pd(II)-(3-oxocyclohexyl)], and displacing the halide and borate (B1201080) byproducts.

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired product (3-arylcyclohexanone) and a new C-C bond. This process reduces the palladium center back to its Pd(0) state, which can then re-enter the catalytic cycle. sci-hub.st Bulky, electron-rich phosphine (B1218219) ligands on the palladium center facilitate this step.

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and tolerance of a wide array of functional groups, which is a key advantage for complex molecule synthesis. nih.govrsc.org While specific, comprehensive studies detailing the substrate scope for (3-Oxocyclohexyl)boronic acid are not widely available, the expected reactivity can be inferred from studies on similar C(sp³)-hybridized boronic acids and esters. acs.org

The reaction is compatible with aryl and heteroaryl halides (iodides, bromides, and activated chlorides) bearing both electron-donating and electron-withdrawing substituents. nih.gov Crucially, the ketone functionality within (3-Oxocyclohexyl)boronic acid is generally well-tolerated under standard Suzuki-Miyaura conditions, as are other common functional groups like esters, nitriles, and ethers on the coupling partner. chemrxiv.org This tolerance avoids the need for extensive protecting group strategies.

The table below illustrates the expected scope for the Suzuki-Miyaura coupling of a generic cyclic alkylboronic acid with various aryl bromides, showcasing typical conditions and outcomes.

| Aryl Bromide Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | High |

| 4-Bromoanisole | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | Moderate to High |

| 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | High |

| Methyl 4-bromobenzoate | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | High |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | High |

This table is illustrative of typical Suzuki-Miyaura couplings with alkylboron reagents and does not represent experimentally verified data for (3-Oxocyclohexyl)boronic acid specifically. Data is based on general outcomes reported in literature such as reference acs.org.

Copper-Promoted C-N and C-O Cross-Coupling Methodologies

The Chan-Lam coupling (also known as the Chan-Evans-Lam reaction) provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts. organic-chemistry.orgwikipedia.org This reaction couples boronic acids with amines, phenols, and other N-H or O-H containing compounds, often under mild, aerobic conditions. organic-chemistry.orgorganic-chemistry.org

For (3-Oxocyclohexyl)boronic acid, this methodology allows for the synthesis of N-(3-oxocyclohexyl)anilines and 3-(aryloxy)cyclohexanones. The general mechanism involves the formation of a copper(II)-boronate complex, followed by coordination of the amine or phenol (B47542). A proposed Cu(III) intermediate undergoes reductive elimination to form the final product and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air. nrochemistry.com

The reaction tolerates a range of functional groups and can be applied to primary and secondary amines and various phenols. chemrxiv.org Recent studies have expanded the scope to include the coupling of alkylboronic esters with aliphatic amines, demonstrating the viability of using C(sp³)-boron reagents in this transformation. whiterose.ac.uknih.gov

| Amine/Phenol Partner | Copper Source | Base/Additive | Solvent | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | C-N |

| 4-Methoxyphenol | Cu(OAc)₂ | None | CH₂Cl₂ | C-O |

| Pyrrolidine | CuBr₂ | None | Toluene | C-N |

| Benzamide | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | C-N |

| Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | C-N |

This table is illustrative of typical Chan-Lam couplings and does not represent experimentally verified data for (3-Oxocyclohexyl)boronic acid specifically. Data is based on general outcomes reported in literature such as references organic-chemistry.orgwhiterose.ac.uknih.gov.

Other Transition Metal-Catalyzed C-C Bond Formations (e.g., Nickel Catalysis)

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals, particularly nickel, have emerged as powerful and cost-effective alternatives. nih.gov Nickel catalysts can couple a broad range of organoboron reagents with organic electrophiles, including those that are challenging for palladium systems, such as aryl chlorides and phenol derivatives (e.g., carbamates, sulfamates). nih.gov

Nickel-catalyzed cross-couplings of alkylboronic acids with aryl halides proceed through a catalytic cycle analogous to the palladium-catalyzed version, involving oxidative addition, transmetalation, and reductive elimination. nih.gov The use of nickel can offer complementary reactivity and may be advantageous for specific substrate combinations. These reactions often utilize ligands such as trialkylphosphines (e.g., PCy₃) or N-heterocyclic carbenes (NHCs). organic-chemistry.org Although specific examples detailing the use of (3-Oxocyclohexyl)boronic acid in nickel-catalyzed couplings are not prevalent, its participation in such reactions is highly plausible given the successful coupling of other alkylboronic acids. nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Boronic acids are versatile components in several important MCRs.

The Petasis borono-Mannich (PBM) reaction is a prominent three-component reaction involving an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The reaction is prized for its operational simplicity and tolerance of diverse functional groups. nih.gov While the classic Petasis reaction is most efficient with vinyl and aryl boronic acids, recent advancements have expanded its scope to include alkyl boron reagents. organic-chemistry.org The participation of (3-Oxocyclohexyl)boronic acid in a Petasis-type reaction would lead to the formation of complex α-amino acid derivatives or other highly functionalized amines, although specific examples are not widely documented.

The Ugi reaction is another powerful MCR, typically involving four components: an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. nih.gov Modifications of the Ugi reaction have incorporated boronic acids, showcasing the versatility of these reagents. For example, boronic acid-containing starting materials can be used to generate complex, boron-functionalized peptidomimetics and heterocyclic scaffolds. researchgate.net While direct participation of (3-Oxocyclohexyl)boronic acid as a primary component in a classical Ugi reaction is not standard, its functional handles could be incorporated into one of the four main components prior to the MCR.

Petasis Reaction (Boronic Acid Mannich-type Variant)

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multicomponent transformation that couples a carbonyl compound, an amine, and an organoboronic acid to generate highly substituted amines, including valuable α-amino acids. researchgate.netnih.gov The reaction typically proceeds through the condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts with this electrophilic species, likely via an intermediate boronate complex, to transfer its organic substituent, culminating in the formation of a new carbon-carbon bond. purdue.edu

While the Petasis reaction has been extensively studied with aryl and vinyl boronic acids, its application with alkylboronic acids, including cyclic variants like (3-Oxocyclohexyl)boronic acid, has been more challenging. nih.gov Traditional two-electron mechanisms for the Petasis reaction often disfavor the migration of alkyl groups. nih.gov However, recent advancements have demonstrated that alkyl Petasis-type reactions can be achieved, sometimes through radical-based pathways initiated by photoredox catalysis. nih.gov

A key structural feature of (3-Oxocyclohexyl)boronic acid is the presence of an intramolecular ketone functionality. This presents a unique challenge and potential complication in the context of the Petasis reaction. The ketone carbonyl group could potentially compete with the aldehyde or ketone reactant intended for iminium ion formation. An intramolecular or intermolecular reaction between the amine and the ketone on the boronic acid could lead to undesired side products or inhibition of the desired three-component coupling.

Mechanistically, the reaction is believed to involve the formation of a key boronate intermediate from the interaction of the boronic acid with the in-situ generated iminium species. purdue.edu For (3-Oxocyclohexyl)boronic acid, the reaction would proceed as depicted in the general mechanism below, assuming the external carbonyl component reacts preferentially.

General Petasis Reaction Mechanism:

Iminium Ion Formation: The amine and aldehyde components react to form an electrophilic iminium ion.

Boronate Complex Formation: The boronic acid interacts with the iminium ion intermediate. In reactions involving substrates with hydroxyl groups (e.g., α-hydroxy aldehydes), the boronic acid first reacts with the hydroxyl group to form a nucleophilic boronate. researchgate.net

Nucleophilic Transfer: The organic group (3-oxocyclohexyl) from the boron atom is transferred to the electrophilic carbon of the iminium ion. This step is generally irreversible and drives the reaction forward. researchgate.netpurdue.edu

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final substituted amine product.

No specific examples utilizing (3-Oxocyclohexyl)boronic acid in a Petasis reaction are prominently documented in the reviewed literature, highlighting a potential area for future research. The viability of such a reaction would depend on controlling the chemoselectivity to favor the reaction of the external carbonyl over the internal ketone of the boronic acid.

Aryne-Induced Three-Component Coupling Protocols

Arynes are highly reactive, neutral intermediates derived from aromatic rings, characterized by a formal triple bond. Their high reactivity makes them powerful synthons for the rapid construction of functionalized aromatic compounds through multicomponent reactions. researchgate.net In these protocols, the aryne is generated in situ and trapped by a nucleophile, creating a zwitterionic intermediate that is then intercepted by a third component (an electrophile).

The role of boronic acids in aryne-induced three-component couplings can be varied. While they are renowned for transferring their organic substituent in palladium-catalyzed cross-couplings, in other contexts, they can serve different functions. For instance, recent studies have shown that boronic acids, upon activation with fluoride (B91410), can act as efficient surrogates for the hydroxide (B78521) anion. nih.govnih.govrsc.org In such cases, an aryne can react with a nucleophile (e.g., a cyclic sulfide), and the resulting intermediate is trapped by the boronate complex, leading to hydroxylation rather than the transfer of the boronic acid's organic group. nih.gov

A hypothetical aryne-induced three-component coupling involving (3-Oxocyclohexyl)boronic acid could be envisioned to proceed via one of several pathways:

Direct Nucleophilic Trapping: If (3-Oxocyclohexyl)boronic acid were to act as a carbon nucleophile, it would first need to be activated to form a tetracoordinate "ate" complex. This complex could potentially trap the aryne, generating an arylboronic acid intermediate that could then be further functionalized. However, this mode of reactivity is not the most common for boronic acids in this context.

Protic Nucleophilic Trigger: More commonly, a separate protic nucleophile (like a thiol or alcohol) first adds to the aryne. researchgate.net The resulting anion could then be trapped by an electrophile. The boronic acid itself is not directly incorporated.

Hydroxide Surrogate: Following the precedent, (3-Oxocyclohexyl)boronic acid could be activated by fluoride to serve as a source of 'OH⁻'. The reaction would then deliver a hydroxyl group to the product, with the boronic acid being a stoichiometric reagent for this purpose. nih.gov

Below is a data table summarizing the components and products of a representative aryne-induced three-component coupling where a boronic acid acts as a hydroxide source.

| Aryne Precursor | Nucleophile | Boronic Acid (Hydroxide Source) | Product Type | Ref. |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Thietane | 4-(Trifluoromethyl)phenylboronic acid | Ring-opened alcohol | nih.gov |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 6-Fluorophenanthridine | Phenylboronic acid | N-Aryl quinolinone | nih.gov |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Thiophenol | Not Applicable | 2-Arylthio benzyl (B1604629) alcohol | researchgate.net |

Photochemical 1,3-Boronate Rearrangements

Photochemical 1,3-boronate rearrangements represent a modern strategy for carbon-carbon bond formation under mild, light-induced conditions. This reaction class has recently been leveraged to overcome the limitations of traditional thermal reactions, such as the Petasis reaction's general incompatibility with sterically hindered ketones. nih.govresearchgate.net

The process is particularly relevant for the synthesis of α-tertiary amines. A recently developed three-component coupling of an aliphatic amine, an o-phenolic ketone, and an organoboronic acid proceeds via a light-driven 1,3-boronate rearrangement. nih.govresearchgate.net The mechanism is proposed to involve the following key steps:

Intermediate Formation: The amine, ketone, and boronic acid condense to form a boronate complex intermediate.

Photoexcitation: This complex absorbs visible light, promoting it to an excited state.

1,3-Rearrangement: In the excited state, the organic group from the boron atom migrates to the adjacent carbon of the ketimine moiety. This step forms the new C-C bond and creates a quaternary carbon center.

Hydrolysis: The resulting intermediate is hydrolyzed to release the final α-tertiary o-hydroxybenzylamine product.

This photochemical approach successfully circumvents the high thermal energy barrier associated with nucleophilic addition to ketimines, which typically restricts the conventional Petasis reaction to using aldehydes. nih.govresearchgate.net Given this precedent, (3-Oxocyclohexyl)boronic acid would be a plausible substrate for such a transformation. The 3-oxocyclohexyl group could be transferred to a suitable ketimine, enabling the synthesis of complex amine structures containing both a quaternary center and a cyclohexanone motif. The reaction demonstrates broad functional group tolerance, with various alkyl, aryl, and alkenyl boronates participating successfully. researchgate.net

A similar photochemical 1,3-boronate rearrangement has also been employed for the chemoselective synthesis of α-tertiary hydroxy oximes, further demonstrating the utility of this strategy for constructing sterically congested centers adjacent to nitrogen-containing functional groups. sioc.ac.cnnih.gov

Lewis Acidity and Non-Covalent Interactions

Activation of Nucleophiles and Electrophiles in Catalysis

Boronic acids are well-established Lewis acids, a property conferred by the vacant p-orbital on the sp²-hybridized boron atom. wikipedia.orgnih.gov This Lewis acidity allows them to act as effective catalysts in a variety of organic transformations by activating functional groups, particularly those containing oxygen or nitrogen. nih.govresearchgate.netrsc.org

(3-Oxocyclohexyl)boronic acid can participate in catalysis through several modes of activation:

Electrophile Activation: The boron center can coordinate to a Lewis basic site on an electrophile, such as the oxygen atom of a carbonyl group or an alcohol. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For example, boronic acid catalysis is employed in the direct dehydrative condensation of carboxylic acids and amines to form amides. rsc.orgnih.gov The boronic acid is believed to activate the carboxylic acid by forming an acyl-boronate intermediate.

Nucleophile Activation: Conversely, boronic acids can form tetrahedral boronate adducts with diols or other bidentate nucleophiles. This complexation can increase the nucleophilicity of the substrate, facilitating its reaction with an electrophile. researchgate.netrsc.org

The presence of the ketone in (3-Oxocyclohexyl)boronic acid could modulate its catalytic activity. The electron-withdrawing nature of the carbonyl group might increase the Lewis acidity of the boron center, potentially enhancing its catalytic efficacy. However, it could also act as an internal Lewis base, leading to intramolecular coordination or intermolecular dimerization, which might inhibit its ability to activate external substrates. The specific catalytic performance would depend on a balance of these electronic and steric factors. mdpi.com

| Reaction Type | Role of Boronic Acid Catalyst | Substrates | Ref. |

| Amidation | Electrophilic activation of carboxylic acid | Carboxylic acids, Amines | rsc.orgnih.gov |

| Aza-Michael Addition | Formation of complex with nucleophile | Hydroxamic acid, Quinone imine ketals | nih.gov |

| Epoxide Opening | Simultaneous coordination of alcohol and amine | Epoxy alcohols, Anilines | nih.gov |

Reversible Formation of Boronate Complexes and Adducts

A hallmark of boronic acid chemistry is the ability to form stable yet reversible covalent bonds with 1,2- and 1,3-diols, as well as other bidentate Lewis bases like α-hydroxy acids and amino acids. wikipedia.orgbath.ac.uk This reaction yields cyclic boronate esters (or adducts), transforming the trigonal planar, sp²-hybridized boron into a tetrahedral, sp³-hybridized boronate species. bath.ac.uknih.gov

This equilibrium is highly dependent on the pH of the medium. In acidic to neutral conditions, the equilibrium often favors the free boronic acid and diol. As the pH increases to become more alkaline, the formation of the tetrahedral boronate complex is favored. mpg.de This pH-dependent "on/off" switching capability has been widely exploited in the development of sensors, drug delivery systems, and dynamic self-assembling materials. bath.ac.uknih.govscispace.com

(3-Oxocyclohexyl)boronic acid is expected to readily participate in this reversible complexation. It can react with various diols, such as carbohydrates or catechols, to form the corresponding five- or six-membered cyclic boronate esters. The intramolecular ketone functionality is not expected to directly interfere with this process, which is dominated by the interaction at the boronic acid moiety.

The formation of these adducts can also be considered a form of nucleophilic activation. The resulting tetrahedral boronate complex is more nucleophilic than the starting boronic acid, a property that can be harnessed in certain chemical transformations. researchgate.net The stability and kinetics of boronate ester formation are crucial factors in these applications, with the interaction between phenylboronic acid and salicylhydroxamic acid being noted for its exceptionally fast and strong binding. mpg.de

Radical Processes and Photochemical Reactivity

Beyond two-electron pathways, the boronic acid functional group can participate in radical reactions, particularly under photochemical conditions. The generation of alkyl radicals from stable alkylboronic acid precursors has become a powerful tool in modern synthesis, enabling access to complex molecular architectures under mild conditions. kuleuven.be

The (3-Oxocyclohexyl)boronic acid can serve as a precursor to the 3-oxocyclohexyl radical. This is typically achieved through photoredox catalysis, where an excited-state photocatalyst oxidizes a boronate "ate" complex, formed by the interaction of the boronic acid with a base or other activator. nih.gov This single-electron transfer (SET) process leads to the fragmentation of the C–B bond, releasing the alkyl radical.

Proposed Mechanism for Radical Generation:

Activation: (3-Oxocyclohexyl)boronic acid reacts with a base (e.g., K₃PO₄) or a Lewis base (e.g., an imine) to form a more easily oxidized tetracoordinate boronate complex. nih.govchemrxiv.org

Photo-induced SET: A photocatalyst, excited by visible light, oxidizes the boronate complex via single-electron transfer.

Radical Formation: The resulting radical cation is unstable and rapidly undergoes C–B bond cleavage to generate the 3-oxocyclohexyl radical and the corresponding borinic acid derivative.

Once formed, this radical can engage in a variety of transformations, including:

Conjugate Addition (Giese Reaction): Addition to electron-deficient alkenes.

Alkylation/Arylation: Coupling with other radical precursors or substrates. rsc.org

Rearrangements: Under certain conditions, β-boryl radicals can undergo a 1,2-boron shift to form a more thermodynamically stable radical intermediate before being trapped. nih.gov

This photochemical approach allows for the chemoselective generation of alkyl radicals from boronic acids, even in the presence of less easily oxidized boronic esters, opening avenues for orthogonal functionalization strategies. kuleuven.be

Generation of Carbon-Centered Radicals from Boronic Acid Derivatives

The generation of carbon-centered radicals from organoboronic acids is a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. Alkylboronic acids, including (3-Oxocyclohexyl)boronic acid, can serve as effective precursors to alkyl radicals under appropriate conditions. The cleavage of the C–B bond to form a radical species can be initiated through various methods, primarily involving single-electron transfer (SET) processes.

One common approach involves the oxidation of the boronic acid. However, alkylboronic acids possess high oxidation potentials, often making direct oxidation challenging. To overcome this, activation methods are typically employed. One such method is the formation of a tetracoordinate boronate complex. The addition of a Lewis base, such as a hydroxide or an amine, to the vacant p-orbital of the boron atom forms an "ate" complex. This complex is more electron-rich and thus has a lower oxidation potential, facilitating the single-electron transfer process to generate the corresponding alkyl radical.

Another strategy involves the conversion of the boronic acid to a derivative that is more susceptible to radical generation. For instance, the formation of organotrifluoroborates from boronic acids provides a stable, yet readily activated, precursor for radical generation under photoredox conditions.

While specific studies detailing the generation of the 3-oxocyclohexyl radical from (3-Oxocyclohexyl)boronic acid are not extensively documented, the general principles of alkylboronic acid reactivity suggest that it would readily participate in such transformations. The presence of the ketone functionality may also influence the reactivity of the generated radical, potentially participating in subsequent intramolecular reactions.

Photoredox-Catalyzed Transformations and Mechanistic Insights

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from a variety of precursors, including alkylboronic acids. nih.gov The general mechanism for the photoredox-catalyzed generation of an alkyl radical from a boronic acid involves the following key steps:

Excitation of the Photocatalyst: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state (PC*).

Formation of a Redox-Active Intermediate: The alkylboronic acid, often activated by a Lewis base (LB) to form a boronate complex [R-B(OH)₃]⁻(LB)⁺, interacts with the excited photocatalyst. nih.gov

Single-Electron Transfer (SET): The excited photocatalyst can act as an oxidant, accepting an electron from the electron-rich boronate complex. This SET event generates the alkyl radical (R•) and the reduced form of the photocatalyst (PC⁻).

Radical Reaction: The newly formed alkyl radical can then engage in a variety of synthetic transformations, such as addition to an alkene or arene, or coupling with another radical.

Catalyst Regeneration: The reduced photocatalyst is regenerated to its ground state by an appropriate oxidant in the reaction mixture, completing the catalytic cycle.

Solvent effects can also play a crucial role in the activation of boronic acids for photoredox transformations. Amide solvents, for example, have been shown to engage in hydrogen-bonding interactions with boronic acids, which can modulate their oxidation potential and facilitate radical generation. kuleuven.be

In the context of (3-Oxocyclohexyl)boronic acid, a photoredox-catalyzed process would be expected to generate the 3-oxocyclohexyl radical. This radical could then be trapped by a suitable coupling partner. The ketone moiety within the radical intermediate could potentially influence the stereochemical outcome of subsequent reactions or undergo further transformations.

Electr(on)ochemical Approaches for Boron Activation

Electrochemical methods offer an alternative, reagent-free approach to generating reactive intermediates in organic synthesis. The activation of boronic acids through electrochemical means is a developing area of research. In principle, direct anodic oxidation of an alkylboronate complex could generate an alkyl radical. This process would involve the transfer of an electron from the boronate to the anode, leading to the fragmentation of the C–B bond.

The advantages of electrochemical activation include mild reaction conditions, high functional group tolerance, and the avoidance of chemical oxidants. The scalability and potential for automation also make it an attractive method for industrial applications.

However, the application of electrochemical methods for the activation of alkylboronic acids, and specifically (3-Oxocyclohexyl)boronic acid, is not yet well-established in the literature. Challenges may include controlling the electrode potential to selectively oxidize the desired species and managing potential side reactions. Further research is needed to explore the viability and scope of electrochemical activation of (3-Oxocyclohexyl)boronic acid for synthetic applications.

Stereoselective Transformations

The presence of a stereocenter in a molecule can have a profound impact on its biological activity and physical properties. Consequently, the development of methods for controlling stereochemistry is a central goal in organic synthesis. (3-Oxocyclohexyl)boronic acid, being a prochiral molecule, offers opportunities for stereoselective transformations.

Applications in Asymmetric Synthesis

While specific applications of (3-Oxocyclohexyl)boronic acid in asymmetric synthesis are not widely reported, the broader class of boronic acids has been extensively used in various enantioselective processes. nih.gov Chiral boronic acids and their derivatives can be employed as catalysts or as chiral building blocks.

For instance, chiral boronic acids have been used as Lewis acid catalysts in a variety of reactions, including Diels-Alder reactions, aldol (B89426) reactions, and Michael additions. The ability of the boronic acid to coordinate with substrates can create a chiral environment that directs the stereochemical outcome of the reaction.

As a substrate, (3-Oxocyclohexyl)boronic acid could potentially be used in enantioselective reactions where a chiral catalyst differentiates between the two enantiotopic faces of the molecule. For example, an enantioselective reduction of the ketone or an enantioselective addition to the carbon-boron bond could lead to the formation of chiral products.

Diastereocontrol and Enantiocontrol in Specific Reactions (e.g., Allylic Systems)

The control of diastereoselectivity and enantioselectivity is particularly important in reactions that create multiple stereocenters. Allylation reactions involving boronic acids are a well-studied area where high levels of stereocontrol can be achieved. While there are no specific reports on the use of (3-Oxocyclohexyl)boronic acid in this context, the principles of stereocontrol in boronic acid chemistry can be extrapolated.

In the case of allylic boronic esters reacting with aldehydes, the stereochemical outcome is often rationalized by the Zimmerman-Traxler model, which involves a six-membered chair-like transition state. The substituents on both the allylboronate and the aldehyde adopt equatorial positions to minimize steric interactions, leading to a high degree of diastereoselectivity.

For (3-Oxocyclohexyl)boronic acid, if converted to an appropriate derivative, it could participate in reactions where the stereochemistry is controlled by either substrate-inherent features or by the use of a chiral catalyst. The rigid cyclohexyl ring could influence the facial selectivity of reactions at the boron center or the ketone.

Reactivity and Decomposition Pathways

The utility of boronic acids in organic synthesis is intrinsically linked to their stability and reactivity profile. (3-Oxocyclohexyl)boronic acid, like other boronic acids, is susceptible to certain decomposition pathways that can affect its storage and handling.

A common decomposition pathway for boronic acids is the formation of a cyclic trimeric anhydride, known as a boroxine, through the loss of three molecules of water. This process is reversible and the boronic acid can often be regenerated by the addition of water.

Boronic acids are also prone to protodeboronation, which is the cleavage of the carbon-boron bond by a proton source. This can be a significant side reaction, particularly under acidic conditions or in the presence of certain transition metals.

Oxidative deboronation is another important decomposition pathway. In the presence of oxidizing agents, the carbon-boron bond can be cleaved to form an alcohol. nih.gov This reactivity is often exploited synthetically to install a hydroxyl group with retention of stereochemistry. The mechanism is thought to involve the attack of an oxidant on the boron atom, followed by migration of the alkyl group from boron to the oxygen atom.

Mechanisms of Protodeboronation and Deactivation

(3-Oxocyclohexyl)boronic acid, like other organoboronic acids, is susceptible to decomposition pathways that can diminish its efficacy in organic transformations such as the Suzuki-Miyaura cross-coupling reaction. The primary deactivation mechanism is protodeboronation, a process involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction is essentially a protonolysis of the boronic acid. wikipedia.org

The rate and mechanism of protodeboronation are highly dependent on the reaction conditions, particularly the pH of the medium. wikipedia.org For simple, non-basic boronic acids, including alkyl derivatives like (3-Oxocyclohexyl)boronic acid, two principal mechanisms have been identified: a general acid-catalyzed pathway and a specific base-catalyzed pathway. wikipedia.org

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is catalyzed by the presence of protons, leading to the cleavage of the C-B bond.

Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its corresponding anionic boronate species. This boronate is then susceptible to reaction with a proton source, such as water, resulting in the protodeboronated product. wikipedia.org

For simple alkyl boronic acids, the rate of protodeboronation is generally very slow, with half-lives that can extend for months under typical conditions. ed.ac.uk This inherent stability means that other deactivation pathways, such as oxidation, can become competitive. ed.ac.uk The presence of the ketone group at the 3-position of the cyclohexyl ring introduces an electron-withdrawing feature that may influence the stability of the C-B bond, although specific mechanistic studies on this particular compound are not extensively detailed in general literature. The propensity for protodeboronation is influenced by several factors as summarized in the table below.

| Factor | Effect on Protodeboronation Rate | Mechanism |

|---|---|---|

| Low pH (Acidic) | Increases | Acid-catalyzed pathway is favored. wikipedia.org |

| High pH (Basic) | Increases | Base-catalyzed pathway involving the boronate species is favored. wikipedia.org |

| Neutral pH | Minimal | Both acid- and base-catalyzed pathways are minimized for simple alkyl and aryl boronic acids. wikipedia.org |

| Temperature | Increases | Higher temperatures generally accelerate the rate of both desired reactions and undesired protodeboronation. reddit.com |

| Water | Essential | Acts as a proton source for the protonolysis of the C-B bond. researchgate.net |

| Organic Substituent | Variable | Electron-withdrawing groups can affect Lewis acidity and reaction pathways. ed.ac.uk Some heteroaromatic boronic acids are exceptionally unstable. researchgate.net |

Beyond protodeboronation, other deactivation processes for boronic acids include oxidation and polymerization, which can also reduce the yield of desired coupling products. sigmaaldrich.com

Strategies for Enhancing Chemical Stability in Reaction Media

Given the potential for protodeboronation and other decomposition pathways, especially under the thermal and basic conditions of cross-coupling reactions, several strategies have been developed to enhance the stability of boronic acids. nih.gov The most successful approach involves the in-situ protection of the boronic acid functional group, converting it into a more stable derivative that can slowly release the reactive boronic acid under the reaction conditions. wikipedia.org This "slow-release" strategy maintains a low concentration of the unstable free boronic acid, thereby minimizing its decomposition while allowing it to participate effectively in the catalytic cycle. wikipedia.org

Two of the most prominent and effective classes of stable boronic acid surrogates are N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (B148213) (DEA) complexes.

N-Methyliminodiacetic acid (MIDA) Boronates: Boronic acids react with N-methyliminodiacetic acid to form tricyclic, sp³-hybridized boron complexes. sigmaaldrich.comsigmaaldrich.com These MIDA boronates are exceptionally stable, typically existing as air-stable, crystalline solids that are compatible with silica (B1680970) gel chromatography. sigmaaldrich.comnih.gov They are unreactive under standard anhydrous cross-coupling conditions but can be readily deprotected to release the free boronic acid under mild aqueous basic conditions (e.g., using NaOH or K₃PO₄). sigmaaldrich.comnih.gov This strategy has proven to be a general solution for stabilizing a wide range of otherwise unstable aryl, heteroaryl, vinyl, and alkyl boronic acids. nih.gov

Diethanolamine (DABO) Boronates: The complexation of boronic acids with diethanolamine yields 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes, commonly known as DABO boronates. nih.gov These adducts are air- and water-stable and can often be isolated as crystalline solids, facilitating handling and storage. nih.govyoutube.com DABO boronates can typically be used directly in Suzuki-Miyaura reactions, where they hydrolyze in the presence of protic solvents to gradually release the active boronic acid. nih.gov The low cost of diethanolamine makes this an economically attractive method for stabilizing boronic acids. nih.gov

The conversion of (3-Oxocyclohexyl)boronic acid into one of these stable forms can significantly improve its shelf-life and performance in organic synthesis.

| Compound Form | Physical State | Benchtop Stability | Key Advantages | Conditions for Release |

|---|---|---|---|---|

| Free Boronic Acid | Often solid, can be unstable | Variable; susceptible to protodeboronation, oxidation, and polymerization. sigmaaldrich.com | Directly active in coupling reactions. | N/A |

| MIDA Boronate | Typically air-stable, crystalline solid. sigmaaldrich.com | High; can be stored for extended periods (>60 days) under air. sigmaaldrich.com | Chromatography compatible; enables iterative cross-coupling. sigmaaldrich.comsigmaaldrich.com | Mild aqueous base (e.g., 1M NaOH, NaHCO₃, K₃PO₄). sigmaaldrich.comnih.gov |

| Diethanolamine (DABO) Boronate | Typically air- and water-stable solid. nih.govyoutube.com | High; stable for extended storage at room temperature. nih.gov | Low-cost auxiliary; easy, high-yielding formation. nih.govyoutube.com | Hydrolysis in aqueous solutions or protic solvents used in the coupling reaction. nih.gov |

Applications in Complex Molecule Synthesis and Advanced Catalytic Systems

Role as Key Building Blocks in Natural Product Total Synthesis

Boronic acids and their derivatives are crucial intermediates in the total synthesis of numerous biologically active natural products. nih.gov Their utility stems from their stability, low toxicity, and, most importantly, their participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the strategic connection of complex molecular fragments, a cornerstone of convergent synthetic strategies.

While the broader class of boronic acids has been extensively used in natural product synthesis, specific examples detailing the application of (3-Oxocyclohexyl)boronic acid as a key building block in the total synthesis of complex natural products are not prominently documented in a survey of scientific literature. However, based on its structure, (3-Oxocyclohexyl)boronic acid could theoretically serve as a valuable synthon. The cyclohexanone (B45756) core could be elaborated into various carbocyclic frameworks, while the boronic acid moiety would enable its coupling to other intricate parts of a target natural product. The ketone functionality also offers a handle for further chemical transformations, such as olefination, reduction, or amination, to build molecular complexity.

Construction of Diverse Organic Scaffolds and Heterocycles

The construction of novel organic scaffolds and heterocycles is a central theme in medicinal chemistry and materials science. Boronic acids are instrumental in this field, not only through cross-coupling reactions but also through condensation reactions to form various heterocyclic systems. mdpi.com Nitrogen-containing heterocycles, in particular, are prevalent in pharmaceuticals and natural products. nih.govnih.gov The synthesis of these structures often relies on the versatile reactivity of boronic acids.

The application of (3-Oxocyclohexyl)boronic acid in the construction of diverse organic scaffolds and heterocycles is an area of considerable potential, though specific examples are not widely reported in the literature. The inherent functionalities of (3-Oxocyclohexyl)boronic acid make it a promising candidate for synthesizing spirocyclic and fused heterocyclic systems. For instance, the ketone group can react with binucleophilic reagents to form heterocycles, while the boronic acid can participate in intramolecular or intermolecular cyclization reactions. The ability of boronic acids to form reversible covalent bonds can also be exploited in the template-directed synthesis of macrocycles and other complex architectures. researchgate.net

Table 1: Potential Applications of (3-Oxocyclohexyl)boronic acid in Scaffold and Heterocycle Synthesis

| Reaction Type | Potential Scaffold/Heterocycle |

| Pictet-Spengler Reaction | Spirocyclic indole alkaloids |

| Paal-Knorr Synthesis | Substituted pyrroles and furans |

| Gewald Reaction | Polysubstituted thiophenes |

| Intramolecular Suzuki Coupling | Fused bicyclic systems |

Boronic Acid Catalysis (BAC) in Mechanistic Design

Beyond their role as reagents, boronic acids have emerged as powerful catalysts for a variety of organic transformations. rsc.orgresearchgate.net This field, known as Boronic Acid Catalysis (BAC), leverages the Lewis acidic nature of the boron atom to activate substrates. rsc.org A key feature of boronic acid catalysis is the formation of reversible covalent intermediates with hydroxyl groups, which can facilitate dehydrative reactions such as amidation, esterification, and etherification under mild conditions. researchgate.net Mechanistic studies have been crucial in understanding and expanding the scope of BAC. nih.gov

While there is a substantial body of research on the mechanistic aspects of boronic acid catalysis, including detailed investigations into amidation reactions, nih.govresearchgate.net specific studies focusing on the catalytic activity and mechanistic design involving (3-Oxocyclohexyl)boronic acid are not extensively described in the available literature. The electronic properties of the cyclohexanone ring could influence the Lewis acidity of the boron center, potentially modulating its catalytic activity. The presence of the ketone may also allow for secondary interactions with substrates, leading to unique reactivity or selectivity. Further research into the catalytic properties of (3-Oxocyclohexyl)boronic acid could unveil novel catalytic activities and contribute to the broader understanding of BAC.

Integration of (3-Oxocyclohexyl)boronic acid in Sequential and Tandem Reaction Sequences

Sequential and tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient strategies for building molecular complexity. Boronic acids are well-suited for such processes due to their compatibility with a wide range of reaction conditions and their ability to participate in orthogonal reaction types. For instance, the use of boronic acid pairs with different reactivities allows for sequential cross-coupling reactions. nih.govresearchgate.netnih.govmdpi.com

Specific examples of the integration of (3-Oxocyclohexyl)boronic acid in sequential and tandem reaction sequences are not well-documented. However, its bifunctional nature—possessing both a boronic acid and a ketone—makes it an ideal candidate for such transformations. A hypothetical tandem sequence could involve an initial reaction at the ketone, for example, a Wittig reaction, followed by a Suzuki-Miyaura coupling at the boronic acid position. Alternatively, the boronic acid could first participate in a coupling reaction, with the ketone functionality being used in a subsequent intramolecular cyclization. The development of such sequences with (3-Oxocyclohexyl)boronic acid would represent a significant advance in synthetic efficiency.

Contributions to the Development of New Catalytic Paradigms

The unique properties of boron have led to the continuous development of new catalytic paradigms. Organoboron acids, including boronic acids, are recognized for their potential as catalysts in a wide array of chemical reactions due to their stability and tunable Lewis acidity. nih.gov Research in this area aims to expand the catalytic repertoire of boron beyond its established roles.

(3-Oxocyclohexyl)boronic acid's contribution to the development of new catalytic paradigms is yet to be specifically reported. However, its structure suggests intriguing possibilities. For instance, the combination of a Lewis acidic boronic acid and a potentially coordinating ketone group within the same molecule could lead to cooperative catalytic effects. This could enable novel transformations that are not achievable with simple boronic acids. The exploration of (3-Oxocyclohexyl)boronic acid in asymmetric catalysis, where the chiral environment could be installed on the cyclohexyl ring, is another promising avenue for future research.

Analytical and Computational Approaches in the Study of 3 Oxocyclohexyl Boronic Acid

Advanced Spectroscopic Characterization Methodologies

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of (3-Oxocyclohexyl)boronic acid. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide fundamental structural information, more sophisticated methods are required to fully map its molecular architecture and dynamics.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the proton (¹H) and carbon (¹³C) signals of the cyclohexanone (B45756) ring and confirming the connectivity to the boronic acid moiety. Specifically, HMBC is crucial for identifying long-range couplings between the protons on the cyclohexyl ring and the carbon atom bonded to boron. Furthermore, ¹¹B NMR spectroscopy provides direct insight into the electronic environment of the boron atom, which is sensitive to its hybridization state (sp² vs. sp³) and coordination. researchgate.net

Mass spectrometry (MS) offers valuable information regarding the molecular weight and fragmentation pattern of (3-Oxocyclohexyl)boronic acid. High-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways, which for cyclic boronic acids, may involve characteristic losses of water, the boronic acid group, or fragmentation of the cyclohexanone ring. ucm.es Challenges in the mass spectrometric analysis of boronic acids, such as dehydration to form boroxines (cyclic trimers), can be addressed through derivatization or by employing soft ionization techniques.

Computational Chemistry and Mechanistic Modeling

Computational chemistry provides a powerful lens through which to investigate the reactivity and properties of (3-Oxocyclohexyl)boronic acid at a molecular level, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Intermediate Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying organic molecules. For (3-Oxocyclohexyl)boronic acid, DFT calculations are employed to model its geometric and electronic structure, as well as to elucidate the mechanisms of reactions in which it participates.

DFT can be used to calculate the energies of reactants, transition states, and products for various transformations, thereby mapping out the entire reaction pathway. researchgate.netrsc.org This is particularly useful for understanding reactions involving the ketone functionality, the boronic acid group, or both. For instance, in a Suzuki-Miyaura coupling reaction, DFT can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the oxo group on the reactivity of the boronic acid. nih.govacs.org Furthermore, DFT is used to characterize the structure and stability of transient intermediates that may not be directly observable experimentally. bcrec.id The calculated spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, can be compared with experimental data to validate the computational models. researchgate.net

Table 1: Representative Applications of DFT in Studying Boronic Acid Reactions

| Area of Study | Insights Gained from DFT |

| Reaction Mechanism | Elucidation of stepwise pathways, identification of rate-determining steps. researchgate.net |

| Transition States | Geometric characterization and energetic barrier calculations. rsc.org |

| Intermediate Stability | Prediction of the relative stability of transient species. bcrec.id |

| Spectroscopic Correlation | Calculation of NMR and IR data to support experimental assignments. researchgate.net |

Kinetic Modeling and Simulation of Reactivity Profiles

By combining the energetic data obtained from DFT calculations with principles of transition state theory, it is possible to compute theoretical rate constants for elementary reaction steps. These rate constants can then be used as input for kinetic models that simulate the time-dependent concentration profiles of reactants, intermediates, and products. nih.gov Such simulations are invaluable for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to maximize product yield and minimize side reactions. researchgate.net

Kinetic modeling can also be used to investigate more complex phenomena, such as the influence of pH on the reactivity of the boronic acid, as the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent. ipb.pt For (3-Oxocyclohexyl)boronic acid, kinetic simulations could also model the interplay between reactions at the ketone and the boronic acid moieties, predicting how one functional group influences the reactivity of the other.

Table 2: Aspects of Reactivity Profile Analyzed by Kinetic Modeling

| Parameter | Description |

| Rate Constants | Theoretical calculation of reaction rates for individual steps. nih.gov |

| Concentration Profiles | Simulation of the evolution of species concentrations over time. |

| Condition Optimization | In silico screening of reaction conditions to improve outcomes. researchgate.net |

| pH Dependence | Modeling the effect of pH on reaction kinetics and equilibria. ipb.pt |

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Catalytic Systems

The inherent Lewis acidity of the boronic acid group makes it an attractive candidate for catalysis. rsc.orgresearchgate.net While boronic acids are well-established as reagents in transition metal-catalyzed reactions, their use as organocatalysts is a burgeoning field. rsc.org The presence of the ketone functionality in (3-Oxocyclohexyl)boronic acid introduces the potential for cooperative or bifunctional catalysis, where both the boronic acid and the ketone play a role in activating substrates.

Future research is anticipated to focus on harnessing the unique structural and electronic properties of (3-Oxocyclohexyl)boronic acid to design novel catalytic systems. For instance, the boronic acid can activate hydroxyl-containing compounds, such as alcohols and carboxylic acids, while the ketone could engage in hydrogen bonding or other non-covalent interactions to orient substrates, potentially leading to highly selective transformations. rsc.org This could be particularly valuable in reactions like dehydrative etherification or amidation. rsc.orgnih.gov

The development of catalysts derived from (3-Oxocyclohexyl)boronic acid could lead to more efficient and selective methods for key organic transformations. The table below summarizes the catalytic applications of various boronic acids, providing a context for the potential of (3-Oxocyclohexyl)boronic acid.

| Catalyst System | Reaction Type | Substrate Scope | Ref |

| 3-Nitrobenzeneboronic acid | Transesterification | β-keto esters with primary, secondary, tertiary, allylic, and benzylic alcohols | researchgate.net |

| Phenylboronic acid | Dehydrative Etherification | Dimerization of allylic alcohols | nih.gov |

| ortho-Substituted Arylboronic acids | Cycloaddition | Unsaturated carboxylic acids | nih.gov |

| Boric Acid | Aza-Michael Reaction | Various amines and α,β-unsaturated compounds | nih.gov |

Advancement of Sustainable Synthetic Methodologies and Green Chemistry Principles

Green chemistry principles are increasingly guiding synthetic efforts, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances. mdpi.com Boronic acids are generally considered "green" compounds due to their stability, low toxicity, and degradation into environmentally benign boric acid. mdpi.comwiley-vch.de The future synthesis of (3-Oxocyclohexyl)boronic acid and its derivatives is likely to be heavily influenced by these principles.

One emerging trend is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov A one-pot, three-component green synthesis of bridgehead bicyclo[4.4.0]boron heterocycles using arylboronic acids in an ethanol/water mixture under microwave irradiation has been reported, showcasing a sustainable approach. nih.gov Similar methodologies could be adapted for the synthesis and derivatization of (3-Oxocyclohexyl)boronic acid.

Furthermore, the development of synthetic routes that utilize renewable starting materials and environmentally friendly solvents will be a key research focus. The comparison in the table below highlights the advantages of green synthetic approaches for boronic acid derivatives.

| Method | Traditional Synthesis | Green Synthesis | Ref |

| Solvent | Often volatile organic solvents | Water, ethanol, or deep eutectic solvents | nih.govresearchgate.net |

| Energy | Conventional heating, often for extended periods | Microwave irradiation, reducing reaction times from hours to minutes | nih.gov |

| Workup | Often requires extraction and chromatography | Precipitation of the product, minimizing the need for purification | nih.gov |